ethyl (2E)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoate
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Overview
Description
Ethyl (2E)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoate is an organic compound with a complex structure that includes a cyano group, an ethoxyphenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 4-ethoxybenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl (2E)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the ethoxyphenyl group can participate in π-π interactions with aromatic residues in biological molecules. These interactions can lead to the modulation of biological pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- Ethyl (4-methoxyphenyl)acetate
Uniqueness
Ethyl (2E)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoate is unique due to the presence of the cyano group, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H15NO3/c1-3-17-13-7-5-11(6-8-13)9-12(10-15)14(16)18-4-2/h5-9H,3-4H2,1-2H3/b12-9+ |
InChI Key |
OJTPOZKRLMEHTI-FMIVXFBMSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C(=O)OCC |
Origin of Product |
United States |
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